molecular formula C16H18N6O2S B2667763 N-mesityl-2-((6-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)acetamide CAS No. 896297-61-3

N-mesityl-2-((6-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)acetamide

Cat. No.: B2667763
CAS No.: 896297-61-3
M. Wt: 358.42
InChI Key: PRALICQUNZIAQE-UHFFFAOYSA-N
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Description

N-mesityl-2-((6-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)acetamide is a complex organic compound that features a mesityl group attached to a triazolo-triazinyl moiety via a thioacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-((6-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include mesitylene, thioacetic acid, and various catalysts to facilitate the formation of the desired product under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-mesityl-2-((6-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

N-mesityl-2-((6-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-mesityl-2-((6-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolo-triazinyl derivatives and mesityl-substituted thioacetamides. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-[(6-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2S/c1-8-5-9(2)13(10(3)6-8)17-12(23)7-25-16-20-19-15-18-14(24)11(4)21-22(15)16/h5-6H,7H2,1-4H3,(H,17,23)(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRALICQUNZIAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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